(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
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Overview
Description
“(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol” is a chemical compound with the CAS Number 142651-57-8 . It has a molecular weight of 232.36 and a molecular formula of C16H24O . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydronaphthalen-2-yl group attached to an ethan-1-ol group. The tetrahydronaphthalen-2-yl group is a bicyclic structure with two fused six-membered rings, and it is substituted with four methyl groups at the 5,5,8,8-positions. The ethan-1-ol group consists of a two-carbon chain with a hydroxyl group attached to one of the carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.36 and a molecular formula of C16H24O . The compound is a solid at room temperature . Unfortunately, the information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Fragrance and Odorant Synthesis
(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol, and its analogues have been studied extensively in the synthesis of fragrances and odorants. For instance, Büttner et al. (2007) describe the synthesis of disila-okoumal, a silicon analogue of the ambergris odorant okoumal, from a compound structurally similar to (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol. This research highlights the significance of such compounds in developing new fragrances with ambery odor notes and woody facets (Büttner et al., 2007).
Environmental Impact and Transformation
In environmental research, compounds like (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol are studied for their transformation and persistence. Janzen et al. (2011) investigated the reaction of similar fragrance compounds with ozone in wastewater treatment, providing insights into their environmental fate and transformation products (Janzen et al., 2011).
Synthesis of Silicon-Based Drugs and Odorants
The potential of (S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol in the synthesis of silicon-based drugs and odorants is highlighted by Büttner et al. (2007). They developed a new building block for creating biologically active silicon-based compounds, demonstrating its versatility in pharmaceutical and fragrance chemistry (Büttner et al., 2007).
Crystal Structure and Conformation Studies
The study of the crystal structure and conformations of related compounds provides valuable insights for chemical synthesis and material science. Massy-Westropp et al. (1993) examined the crystal structure of a similar compound, showing significant findings in molecular conformation and equilibration (Massy-Westropp et al., 1993).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11(17)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10-11,17H,8-9H2,1-5H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYVFGQOFUGFPX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(CCC2(C)C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol |
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